molecular formula C18H29N3O2 B2691210 6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2200425-05-2

6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2691210
CAS No.: 2200425-05-2
M. Wt: 319.449
InChI Key: FSNULKXHHFJVHJ-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H29N3O2 and its molecular weight is 319.449. The purity is usually 95%.
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Biological Activity

6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one, a compound with the molecular formula C18H29N3O2, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C18H29N3O2
  • Molecular Weight : 319.449 g/mol
  • CAS Number : 2200425-05-2
  • Purity : Typically 95%.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of pyridazinones exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This compound may modulate pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.
  • Cytotoxic Effects : The compound has shown varying degrees of cytotoxicity against cancer cell lines in vitro. For instance, an MTT assay indicated that concentrations of the compound could significantly reduce cell viability in certain cancer cell lines, suggesting potential as an anticancer agent.

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, the following results were observed:

Concentration (µg/mL)Cell Viability (%)
0100
1080
5050
10030

The results demonstrated a dose-dependent decrease in cell viability, indicating significant cytotoxic activity at higher concentrations.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of related compounds showed that treatment with similar pyridazinone derivatives resulted in a reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The findings suggested that these compounds could inhibit inflammatory responses effectively.

Pharmacological Applications

Given its biological activities, this compound may have several pharmacological applications:

  • Anti-cancer Therapy : Due to its cytotoxic effects against cancer cells, further investigation into its mechanisms may lead to the development of novel anticancer therapies.
  • Anti-inflammatory Agents : Its potential to modulate inflammatory pathways positions it as a candidate for developing treatments for chronic inflammatory conditions.

Properties

IUPAC Name

6-tert-butyl-2-[[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-18(2,3)16-8-9-17(23)21(19-16)12-13-10-20(11-13)14-6-4-5-7-15(14)22/h8-9,13-15,22H,4-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNULKXHHFJVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3CCCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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